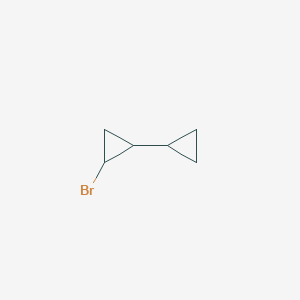

2-Bromo-1,1'-bi(cyclopropane)

Description

Structure

3D Structure

Properties

CAS No. |

61975-82-4 |

|---|---|

Molecular Formula |

C6H9Br |

Molecular Weight |

161.04 g/mol |

IUPAC Name |

1-bromo-2-cyclopropylcyclopropane |

InChI |

InChI=1S/C6H9Br/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2 |

InChI Key |

UJDNZQGFJUXBLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2Br |

Origin of Product |

United States |

Chemical and Physical Properties of 2 Bromo 1,1 Bi Cyclopropane

The specific properties of 2-Bromo-1,1'-bi(cyclopropane) are not extensively documented in readily available literature. However, based on its structure and related compounds, we can infer some of its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | nih.gov |

| Molecular Weight | 161.04 g/mol | nih.gov |

| IUPAC Name | 1-bromo-2-cyclopropylcyclopropane | nih.gov |

| CAS Number | 61975-82-4 | nih.gov |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 1,1 Bi Cyclopropane

Reactions Involving the Bromine Atom

The primary site of reactivity in 2-Bromo-1,1'-bi(cyclopropane) is the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates reactions where it is either substituted by a nucleophile or eliminated to form an unsaturated system.

Nucleophilic substitution in halocyclopropanes, including 2-Bromo-1,1'-bi(cyclopropane), often proceeds through a mechanism that differs from typical SN1 or SN2 pathways due to the strained nature of the cyclopropane (B1198618) ring. Direct backside attack as in a classical SN2 reaction is sterically hindered and would lead to a highly strained transition state. researchgate.net Similarly, the formation of a cyclopropyl (B3062369) cation in an SN1 reaction is energetically unfavorable. researchgate.net

Instead, a common pathway for nucleophilic substitution on bromocyclopropanes involves an initial elimination-addition mechanism. researchgate.net This proceeds via the formation of a highly reactive cyclopropene (B1174273) intermediate, which then undergoes addition by the nucleophile. researchgate.netresearchgate.net

The reaction of bromocyclopropanes with a variety of nitrogen-based nucleophiles has been documented, leading to the formation of N-substituted cyclopropylamines. nih.gov While direct studies on 2-Bromo-1,1'-bi(cyclopropane) are not extensively reported, the reactivity can be inferred from studies on similar donor-acceptor cyclopropanes. researchgate.netnih.gov A wide range of nitrogen nucleophiles, including amides, anilines, and azoles, have been shown to effectively displace the bromine atom in related systems. nih.gov

This formal nucleophilic substitution provides a route to stereochemically defined and functionally diverse cyclopropylamine (B47189) derivatives. nih.gov The reaction typically requires a base to facilitate the initial elimination step to form the cyclopropene intermediate. researchgate.net

Table 1: Examples of Nitrogen Nucleophiles Used in Reactions with Bromocyclopropanes (Based on reactivity of analogous systems)

| Nucleophile Category | Specific Examples |

| Amides | Carboxamides, Sulfonamides |

| Anilines | Substituted and unsubstituted anilines |

| Azoles | Pyrroles, Indoles, Pyrazoles |

This table is illustrative and based on the reactivity of similar bromocyclopropane (B120050) compounds. researchgate.netnih.gov

Similar to nitrogen nucleophiles, oxygen-containing nucleophiles can react with bromocyclopropanes. The reaction of 2-bromocyclopropylcarboxamides with oxygen nucleophiles has been shown to proceed, yielding cyclopropyl ethers. researchgate.net This transformation also likely occurs through the formation of a cyclopropene intermediate, followed by the addition of the oxygen nucleophile across the double bond. researchgate.net

The reaction of bicyclo[1.1.1]pentanes bearing a leaving group with thiols has been reported to yield thioethers. wikipedia.org While not directly on a bicyclopropane system, this suggests that sulfur nucleophiles are also capable of displacing the bromine atom in 2-Bromo-1,1'-bi(cyclopropane), likely following a similar elimination-addition pathway to produce the corresponding cyclopropyl thioether.

The stereochemistry of nucleophilic substitution reactions on bromocyclopropanes is a critical aspect, especially when a cyclopropene intermediate is involved. The addition of the nucleophile to the cyclopropene can occur from either face of the double bond, potentially leading to a mixture of diastereomers. However, highly chemo- and diastereoselective protocols have been developed for related systems. researchgate.netnih.gov The stereochemical outcome is often influenced by the substituents on the cyclopropane ring and the reaction conditions, which can favor the formation of a specific stereoisomer. researchgate.net In many cases, the addition of the nucleophile to the cyclopropene intermediate results in a trans relationship between the incoming nucleophile and the other substituents on the ring. researchgate.net

Dehydrobromination is a key initial step in many of the reactions of 2-Bromo-1,1'-bi(cyclopropane). The treatment of the compound with a base can lead to the elimination of hydrogen bromide (HBr) to form a bicyclopropyl-substituted cyclopropene. researchgate.netresearchgate.net The formation of this highly strained and reactive intermediate is the gateway to the subsequent addition of nucleophiles. researchgate.net The efficiency of the dehydrobromination step depends on the strength of the base and the reaction conditions.

Elimination Reactions (Dehydrobromination)

Regioselectivity and Stereoselectivity of Eliminations

Elimination reactions of 2-Bromo-1,1'-bi(cyclopropane), typically dehydrobromination, are expected to proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base. The regioselectivity of this reaction is determined by the availability of β-hydrogens and the stereoelectronic requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms.

In 2-Bromo-1,1'-bi(cyclopropane), there are three sets of β-hydrogens. The stereochemistry of the bicyclopropyl (B13801878) system will dictate which of these hydrogens can achieve the necessary anti-periplanar orientation for elimination. Due to the rigid nature of the cyclopropane rings, rotation around the C-C bonds is restricted, influencing which conformers are accessible for reaction. The E2 reaction is stereoselective, often favoring the formation of the more stable trans-alkene. organic-chemistry.org However, the specific geometry of the transition state, which requires the base, the β-hydrogen, and the two carbons of the forming double bond to be in the same plane, is a critical factor. organic-chemistry.orglibretexts.orgwikipedia.org For cyclic systems, this often means the leaving group and the hydrogen must be in a diaxial orientation. libretexts.orgwikipedia.org The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) by preferentially abstracting a more accessible, less sterically hindered proton. masterorganicchemistry.com

Organometallic Reagent Formation

The bromine atom in 2-Bromo-1,1'-bi(cyclopropane) can be replaced by a metal, leading to the formation of highly reactive organometallic intermediates.

Formation Conditions and Efficiency

The formation of organometallic reagents from alkyl halides is a well-established process. libretexts.org Two common methods are the reaction with magnesium metal to form a Grignard reagent and lithium-halogen exchange with an organolithium reagent.

Grignard Reagent Formation: The reaction of 2-Bromo-1,1'-bi(cyclopropane) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, 2-(1,1'-bi(cyclopropan)-2-yl)magnesium bromide. chemguide.co.uklibretexts.org The reaction is typically initiated by the addition of a small amount of an activator like iodine or 1,2-dibromoethane. nih.gov The efficiency of Grignard reagent formation can be influenced by the purity of the magnesium and the dryness of the solvent and glassware. chemguide.co.uk

Organolithium Reagent Formation: Lithium-halogen exchange with a strong organolithium base, such as n-butyllithium or tert-butyllithium, in an inert solvent at low temperatures is another viable route to an organometallic intermediate. nih.gov This reaction is generally fast and efficient for bromoalkanes. libretexts.org For some cyclopropyl bromides, lithium-halogen exchange has been shown to proceed effectively at low temperatures. researchgate.net

Subsequent Reactions of Organometallic Intermediates

The organometallic intermediates derived from 2-Bromo-1,1'-bi(cyclopropane) are powerful nucleophiles and strong bases. Their synthetic utility lies in their reactions with a wide range of electrophiles.

As Nucleophiles: These reagents can react with carbonyl compounds to form alcohols. For example, reaction with an aldehyde will produce a secondary alcohol, and a ketone will yield a tertiary alcohol. organic-chemistry.orgyoutube.com They can also react with carbon dioxide to form carboxylic acids after an acidic workup. chemguide.co.uk Other electrophiles that can be used include esters, acid chlorides, and nitriles. organic-chemistry.org

As Bases: Due to their high basicity, these organometallic reagents will react with any compound containing an acidic proton, such as water, alcohols, and terminal alkynes. libretexts.orgchemguide.co.uk This necessitates the use of anhydrous conditions during their preparation and subsequent reactions.

Reactions Involving the Cyclopropane Rings

The high ring strain of the cyclopropane moieties in 2-Bromo-1,1'-bi(cyclopropane) makes them susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

Thermally Induced Ring-Opening

While cyclopropanes are generally stable at moderate temperatures, the presence of a bromine atom can facilitate thermal ring-opening. The C-Br bond is the weakest bond in the molecule and can cleave homolytically upon heating to generate a cyclopropyl radical. This radical can then undergo rearrangement through ring-opening to form a more stable allylic radical. The exact products of such a reaction would depend on the subsequent steps, which could involve radical recombination, disproportionation, or reaction with a solvent or trapping agent. Studies on other bromo-substituted cyclopropanes have shown that thermal decomposition can lead to ring-opened olefinic products. It has been noted that bromo-substituted cyclopropanes can be thermally labile.

Photochemically Induced Ring-Opening

The absorption of ultraviolet (UV) light provides sufficient energy to induce transformations in 2-bromo-1,1'-bi(cyclopropane) and related brominated cyclopropanes. Photodissociation studies on gaseous bromocyclopropane using UV excitation have identified a minor photochemical pathway involving a concerted mechanism. nih.gov In this pathway, the absorption of a single UV photon leads to simultaneous C-Br bond cleavage and the opening of the cyclopropyl ring. nih.gov This process results in the formation of allyl radicals, which is distinct from the major pathway that produces cyclopropyl radicals. nih.gov The molecular restructuring during dissociation is indicated by lower angular anisotropies in the velocity-map images of the resulting hydrocarbon fragments compared to those of the bromine atoms. nih.gov

Transition Metal-Catalyzed Ring-Opening

Transition metal catalysts, particularly those based on palladium, are effective in promoting the ring-opening of strained cyclopropane systems. nih.govorgsyn.org While much of the research has focused on related compounds like methylenecyclopropanes (MCPs) and vinylcyclopropanes (VCPs), the principles are applicable to the bicyclopropyl skeleton. nih.govorgsyn.org These reactions almost exclusively proceed with the opening of a cyclopropane ring. orgsyn.org The high strain energy of the cyclopropane ring facilitates its opening, leading to the generation of active π-allyl-metal complexes as key intermediates. nih.gov

Palladium-catalyzed cascade reactions, for instance, utilize the intramolecular carbopalladation of a 2-bromo-1-ene-6-yne, followed by trapping of the vinylpalladium intermediate with a cyclopropane-containing molecule like bicyclopropylidene. nih.gov This sequence demonstrates the facility with which palladium catalysts can engage and cleave the strained ring system to form new carbon-carbon bonds. nih.gov

| Catalyst System | Substrate Type | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Bromo-1-en-6-ynes with Bicyclopropylidene | Vinylpalladium Halide | Cross-conjugated Tetraenes | nih.gov |

| Rh(II) / Pd(0) | 1,3-Dienes / in-situ generated VCPs | Pd-π-allyl | Indolizine Compounds | nih.gov |

| Ni(0) / PPh₃ | Bicyclopropylidene (BCP) with Alkynes | (Cyclopropylcarbinyl)metal | Bis-spirocyclopropanated Cycloheptenes | orgsyn.org |

| Rh(III) | Activated Vinylcyclopropanes (VCPs) | Rhodium-π-allyl | Allylated Arenes | nih.gov |

Rearrangements and Isomerizations

Beyond simple ring-opening, 2-bromo-1,1'-bi(cyclopropane) and its derivatives can undergo more complex rearrangements, leading to significant changes in the carbon skeleton.

Valence Isomerizations

Valence isomerizations are constitutional isomerizations that involve the reorganization of bonding electrons, often facilitated by photochemical or thermal energy. In cyclopropane systems, these rearrangements can lead to the formation of isomeric structures such as propenes. While various cyclopropane derivatives are known to undergo such transformations, specific studies detailing the valence isomerization pathways for 2-bromo-1,1'-bi(cyclopropane) itself are not extensively documented in the reviewed literature.

Skeletal Rearrangements

Skeletal rearrangements involving the carbon framework are a prominent feature of cyclopropane chemistry, particularly through radical pathways. A notable example is the cyclopropylcarbinyl-homoallyl rearrangement. nih.govresearchgate.net Research on alkylidenecyclopropanes has shown that a bromine radical can mediate a sequential radical rearrangement and addition reaction. nih.govresearchgate.net This process, when carried out with allylic bromides, leads to the synthesis of 2-bromo-1,6-dienes. nih.govresearchgate.net A three-component coupling reaction involving alkylidenecyclopropanes, allylic bromides, and carbon monoxide can also proceed effectively to yield 2-bromo-1,7-dien-5-ones. researchgate.net These transformations highlight a powerful method for C-C bond formation coupled with a significant skeletal rearrangement of the initial cyclopropane structure. nih.gov

Radical Reactions of 2-Bromo-1,1'-bi(cyclopropane)

The bromine atom serves as a key functional handle for initiating radical reactions, leading to the formation of highly reactive cyclopropyl radical intermediates.

Generation of Cyclopropyl Radicals from the Bromine Moiety

The C-Br bond in brominated cyclopropanes is susceptible to homolytic cleavage upon UV excitation. nih.gov Studies involving the photodissociation of gaseous bromocyclopropane at excitation wavelengths between 230 nm and 267 nm have provided direct evidence for the generation of cyclopropyl radicals. nih.gov Velocity-map imaging of the photofragments reveals that both ground-state (Br) and spin-orbit excited (Br*) bromine atoms are produced via repulsive excited electronic states in a prompt photodissociation event. nih.gov The primary hydrocarbon co-fragment in this process is the cyclopropyl radical. nih.gov

| Excitation Wavelength (nm) | Observed Fragments | Inferred Reaction Pathway | Reference |

|---|---|---|---|

| 230 - 267 | Br, Br*, Cyclopropyl radicals | Major Pathway: C-Br bond cleavage | nih.gov |

| 230 - 267 | Allyl radicals | Minor Pathway: Concerted C-Br cleavage and ring-opening | nih.gov |

This radical generation is a fundamental step that can initiate a cascade of subsequent reactions, making 2-bromo-1,1'-bi(cyclopropane) a valuable precursor for radical-mediated synthesis.

Ring-Opening Dynamics of Cyclopropyl Radicals

The generation of a radical species from 2-Bromo-1,1'-bi(cyclopropane) initiates a cascade of events dominated by the drive to relieve ring strain. The resulting cyclopropylmethyl radical is prone to rapid ring-opening, a process that has been a subject of extensive experimental and theoretical investigation. ucl.ac.uksynchrotron-soleil.frnih.govrsc.org

Conrotatory and Disrotatory Pathways

The electrocyclic ring-opening of the cyclopropyl radical can theoretically proceed through two distinct stereochemical pathways: conrotatory and disrotatory motion. synchrotron-soleil.fr In a conrotatory process, the terminal groups rotate in the same direction (both clockwise or both counter-clockwise), while in a disrotatory process, they rotate in opposite directions. illinois.edu According to the Woodward-Hoffmann rules, for a thermally allowed process, the ring-opening of a cyclopropyl radical is predicted to follow a disrotatory pathway. However, computational studies have revealed a more complex picture, suggesting that both pathways can be accessible, with the relative energy barriers being influenced by the specific substitution pattern and the electronic nature of the transition state. rsc.orgchemrxiv.org For the unsubstituted cyclopropyl radical, the disrotatory pathway is generally favored. rsc.org The transition state for the ring-opening possesses a specific geometry that dictates the stereochemical outcome of the resulting allyl radical. synchrotron-soleil.fr

Influence of Substituents on Ring-Opening Rates

Substituents on the cyclopropane ring can exert a profound influence on the rate and regioselectivity of the ring-opening reaction. ucl.ac.ukscispace.comacs.org Electron-donating groups, for instance, can stabilize the developing radical center in the transition state, thereby accelerating the ring-opening process. Conversely, electron-withdrawing groups can have a destabilizing effect, retarding the reaction. rsc.org The position of the substituent is also critical. A substituent on the carbon bearing the radical will have a different effect compared to a substituent on one of the other ring carbons. wayne.edu

For example, studies on substituted cyclopropylcarbinyl radicals have shown that alkyl groups can influence the regioselectivity of ring cleavage. acs.org The presence of electronegative substituents can also alter the preferred pathway of ring-opening, favoring the formation of the more stable radical product. rsc.org

| Substituent | Position on Ring | Effect on Rate | Reasoning |

|---|---|---|---|

| Alkyl (e.g., Methyl) | Adjacent to radical center | Accelerates | Stabilization of the transition state through hyperconjugation. wayne.edu |

| Electron-donating (e.g., Methoxy) | On the ring | Accelerates | Stabilizes the electron-deficient transition state. wayne.edu |

| Electron-withdrawing (e.g., Cyano) | On the ring | Decelerates | Destabilization of the transition state. scispace.com |

Intermolecular Radical Processes (e.g., Radical Addition, Radical Trapping)

Once formed, the cyclopropylmethyl radical from 2-Bromo-1,1'-bi(cyclopropane) can participate in intermolecular reactions, provided that the rate of these processes is competitive with the rate of ring-opening. rsc.org Common intermolecular processes include radical addition to unsaturated systems and radical trapping by a suitable agent.

In the presence of a radical trapping agent, such as a tin hydride, the initially formed radical can be intercepted before it has a chance to rearrange. rsc.org This allows for the study of the properties and reactivity of the cyclopropylmethyl radical itself. Furthermore, the bicyclopropylmethyl radical can add to activated alkenes in a Meerwein-type arylation cascade, leading to the formation of more complex molecular architectures. nih.govrsc.org The efficiency of these intermolecular processes is highly dependent on the concentration of the trapping agent or the unsaturated substrate.

Anionic Reactions of 2-Bromo-1,1'-bi(cyclopropane)

The presence of the bromine atom in 2-Bromo-1,1'-bi(cyclopropane) also allows for the generation of anionic species, which exhibit distinct reactivity patterns compared to their radical counterparts.

Generation of Cyclopropyl Carbanions

Cyclopropyl carbanions can be generated from 2-Bromo-1,1'-bi(cyclopropane) through several methods. One common approach involves metal-halogen exchange, typically using an organolithium reagent at low temperatures. ucl.ac.uk This reaction proceeds to give the corresponding 2-lithio-1,1'-bi(cyclopropane). Alternatively, reductive metallation with a suitable reducing agent can also lead to the formation of the desired carbanion. The stability of the resulting carbanion is influenced by the nature of the counter-ion and the solvent used. uobabylon.edu.iqsiue.edu

Inversion Barriers and Configurational Stability of Cyclopropyl Carbanions

A key feature of cyclopropyl carbanions is their configurational stability. Unlike their acyclic counterparts which often undergo rapid pyramidal inversion, the rigid framework of the cyclopropane ring significantly slows down this process. uobabylon.edu.iqsiue.edu The barrier to inversion for a simple cyclopropyl carbanion is considerably higher than that of a typical alkyl carbanion. siue.eduscribd.com This enhanced configurational stability is attributed to the increased s-character of the exocyclic orbital holding the lone pair of electrons, a consequence of the high p-character of the endocyclic C-C bonds.

Substituents can further influence the inversion barrier. Electron-withdrawing groups attached to the carbanionic carbon can increase the barrier by stabilizing the pyramidal geometry. siue.edu The presence of the second cyclopropyl group in the 2-bicyclopropyl carbanion also contributes to its configurational stability. This property is of significant synthetic utility, as it allows for the generation and subsequent reaction of stereochemically defined cyclopropyl carbanions. rsc.org

| Carbanion | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Methyl carbanion | ~2 | uobabylon.edu.iqsiue.edu |

| Trifluoromethyl carbanion | ~120 | uobabylon.edu.iqsiue.edu |

| Cyclopropyl carbanion | Significantly higher than acyclic counterparts | siue.edu |

Reactivity with Electrophiles

The reactivity of cyclopropane rings with electrophiles is a well-established area of organic chemistry. Due to the significant p-character of the C-C bonds within the three-membered ring, cyclopropanes can exhibit reactivity similar to that of alkenes. acs.org Electrophilic substitution reactions involve the displacement of a functional group by an electrophile. wikipedia.orgrahacollege.co.in In the context of aliphatic compounds, an electrophile replaces a functional group, which can occur through various mechanisms such as SE1 and SE2 (front and back). wikipedia.orgdalalinstitute.com

In the case of 2-Bromo-1,1'-bi(cyclopropane), the presence of the bromine atom and the bicyclopropyl system introduces complexity. The reaction with an electrophile can potentially lead to several outcomes, including substitution at the carbon bearing the bromine, addition across a C-C bond of one of the cyclopropane rings leading to ring-opening, or reactions influenced by the presence of the second cyclopropane ring.

Electrophilic halogenating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used to induce cyclization in cyclopropane derivatives, demonstrating the susceptibility of the cyclopropane ring to electrophilic attack. acs.org For instance, treatment of a phenyl-substituted cyclopropane with NBS resulted in a 5-exo cyclization product. acs.org While specific studies on the electrophilic reactions of 2-Bromo-1,1'-bi(cyclopropane) are not extensively detailed in the provided results, the general reactivity patterns of cyclopropanes suggest that it would be susceptible to attack by strong electrophiles. The reaction of benzene (B151609) with Br2, for example, requires a catalyst like FeBr3 to increase the electrophilicity of bromine. libretexts.org

The presence of an electron-accepting group on a cyclopropane ring can render it electrophilic and susceptible to ring-opening reactions by nucleophiles. nih.gov Conversely, the interaction with an electrophile would be directed towards the electron-rich centers of the molecule. In 2-Bromo-1,1'-bi(cyclopropane), the cyclopropane rings themselves represent regions of higher electron density.

Ring-Opening Pathways of Cyclopropyl Carbanions

The formation of a carbanion from 2-Bromo-1,1'-bi(cyclopropane) can be envisioned through metal-halogen exchange. This cyclopropyl carbanion is an interesting reactive intermediate. While cyclopropylmethyl radicals undergo extremely rapid ring-opening, the corresponding cyclopropylmethyl carbanion opens at a much slower rate. psu.edu The rate constant for the ring-opening of the cyclopropylmethyl radical is approximately 1.2 x 108 s-1 at 37°C, whereas the rate for the carbanion has been estimated to be about 9.5 x 10-5 s-1 at -24°C. psu.edu

The ring-opening of a cyclopropyl anion is a Woodward-Hoffmann allowed process and is predicted to occur in a conrotatory manner. researchgate.net The stability of the resulting carbanion plays a significant role in the thermodynamics of the ring-opening process. ucl.ac.uk DFT calculations have been employed to study the torquoselectivity of the ring-opening of substituted cyclopropyl anions, indicating that the reaction proceeds with selectivity. researchgate.net

In the context of 2-bromo-1,1'-bi(cyclopropane), the resulting carbanion at the C2 position would be a secondary cyclopropyl anion. Its ring-opening would lead to an allylic carbanion. The regioselectivity of this ring-opening would be influenced by the substituents on the cyclopropane ring. Studies on the lithium-ammonia reduction of unsymmetrically substituted monocyclic cyclopropyl ketones have shown that the more substituted bond is preferentially opened. ucl.ac.uk This suggests that in the case of the carbanion derived from 2-Bromo-1,1'-bi(cyclopropane), cleavage of the bond between the two cyclopropyl rings or one of the other C-C bonds of the substituted ring are possible pathways.

Research on bioactive 1,2-cyclopropyl carbohydrates has suggested that enzymatic cyclopropane ring-opening to form a C-7 carbanion is a likely mechanism of action. wgtn.ac.nz This highlights the biological relevance of cyclopropyl carbanion formation and subsequent ring-opening.

Reactions at the 1,1'-Bi(cyclopropane) Linkage

The bond connecting the two cyclopropane rings in 1,1'-bi(cyclopropane) derivatives is a unique structural feature that can be targeted in chemical transformations.

Functionalization of the Inter-ring Bond

Direct functionalization of the C-C bond linking the two cyclopropane rings is a challenging transformation. Most reactions involving cyclopropane derivatives tend to proceed with ring-opening. orgsyn.org However, palladium-catalyzed reactions have shown some promise in achieving functionalization while retaining the cyclopropane framework. For example, intramolecular palladium(0)-catalyzed cyclopropane sp3 C-H bond functionalization has been used to synthesize quinoline (B57606) and tetrahydroquinoline derivatives, proceeding through an in situ cyclopropane ring-opening. rsc.org

In the context of 1,1'-bi(cyclopropane) itself (referred to as bicyclopropylidene or BCP in some literature), metal-mediated or -catalyzed reactions almost exclusively lead to the opening of one of the cyclopropane rings. orgsyn.org However, ruthenium-catalyzed intermolecular hydroarylation of BCP has been shown to occur via C-H bond functionalization, preserving both cyclopropane rings, which is a remarkable outcome for a reaction proceeding through a (cyclopropylcarbinyl)metal intermediate. orgsyn.org

While direct functionalization of the inter-ring bond of 2-Bromo-1,1'-bi(cyclopropane) without ring-opening is not explicitly described in the provided search results, the development of new catalytic systems continues to push the boundaries of what is possible in C-H and C-C bond functionalization.

Mechanistic Studies and Reaction Pathways

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. core.ac.uk For instance, in reactions involving the cleavage of a carbon-hydrogen bond, the substitution of hydrogen with deuterium (B1214612) (a heavier isotope) typically leads to a slower reaction rate, a phenomenon known as a normal KIE (kH/kD > 1). princeton.edulibretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking and are generally smaller. wikipedia.org

In the context of 2-Bromo-1,1'-bi(cyclopropane), one could envision studying the KIE in an elimination reaction where a base removes a proton from the cyclopropyl (B3062369) ring adjacent to the bromine atom. A significant primary KIE would suggest that the C-H bond cleavage is part of the rate-determining step, consistent with a concerted E2-type mechanism. libretexts.org Conversely, the absence of a significant KIE might point towards a stepwise mechanism, such as an E1 elimination proceeding through a carbocation intermediate, where the C-Br bond cleavage is the slow step. princeton.edu However, no such experimental data for 2-Bromo-1,1'-bi(cyclopropane) has been found.

Analysis of Transition State Structures and Energies

The geometry and energy of the transition state are critical in determining the rate and outcome of a chemical reaction. For reactions of brominated cyclopropanes, the transition state will be influenced by factors such as ring strain, steric hindrance, and electronic effects of the substituents.

In a potential nucleophilic substitution reaction on 2-Bromo-1,1'-bi(cyclopropane), an S_N2 reaction would proceed through a pentacoordinate transition state. Due to the inherent steric bulk of the bicyclopropyl (B13801878) group, this transition state would likely be high in energy. chegg.com An S_N1-type reaction would involve the formation of a cyclopropylcarbinyl-like carbocation intermediate, the stability of which would be a key factor. libretexts.org Computational chemistry could, in principle, be used to model these transition states and predict their relative energies, thus favoring one pathway over another. However, specific computational studies on the transition states involved in reactions of 2-Bromo-1,1'-bi(cyclopropane) are not available in the literature.

Role of Intermediate Species

Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization are fundamental to understanding the reaction pathway.

In reactions of 2-Bromo-1,1'-bi(cyclopropane), potential intermediates could include carbocations (in S_N1 or E1 pathways) or radical species (in reactions initiated by light or radical initiators). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) are invaluable for characterizing such intermediates. For example, the formation of a carbocation might be inferred by NMR spectroscopy at low temperatures, while ESR would be the technique of choice to directly observe and characterize any radical intermediates. No spectroscopic studies identifying intermediates in reactions of 2-Bromo-1,1'-bi(cyclopropane) have been reported.

When direct spectroscopic observation of an intermediate is not feasible due to its short lifetime, trapping experiments can provide indirect evidence for its existence. This involves adding a "trapping agent" to the reaction mixture that can react with the proposed intermediate to form a stable, isolable product. For instance, if a carbocation intermediate were formed during a reaction of 2-Bromo-1,1'-bi(cyclopropane), it could be trapped by a nucleophilic solvent or an added nucleophile. libretexts.org Similarly, radical intermediates can be trapped by radical scavengers like TEMPO. researchgate.net There is no published data on trapping experiments for reactive intermediates in reactions of this specific compound.

Influence of Solvent and Catalysis on Reaction Pathways

The choice of solvent can have a profound effect on the mechanism of a reaction. organic-chemistry.org Polar protic solvents, for example, are known to stabilize ionic intermediates and transition states, thus favoring S_N1 and E1 reactions. Polar aprotic solvents, on the other hand, are often used for S_N2 reactions. libretexts.org

Catalysis can also dramatically alter reaction pathways. For instance, Lewis acids could be used to facilitate the departure of the bromide ion, promoting carbocation formation. Transition metal catalysts are widely used in cross-coupling reactions of alkyl halides, which could potentially be applied to 2-Bromo-1,1'-bi(cyclopropane) to form new carbon-carbon bonds. acs.org The specific effects of different solvents and catalysts on the reactivity of 2-Bromo-1,1'-bi(cyclopropane) remain an unexplored area of research based on available documentation.

Stereochemical Aspects of 2 Bromo 1,1 Bi Cyclopropane Transformations

Chirality and Diastereomerism in Bi(cyclopropane) Systems

The 2-bromo-1,1'-bi(cyclopropane) molecule possesses stereogenic centers, which are atoms that give rise to stereoisomerism. Specifically, the carbon atom to which the bromine is attached and the carbon atom at the junction of the two cyclopropane (B1198618) rings are chiral centers. The presence of these centers means that the molecule is not superimposable on its mirror image, a property known as chirality.

This chirality leads to the existence of enantiomers, which are pairs of molecules that are mirror images of each other. Furthermore, due to the two stereocenters, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The spatial arrangement of the bromine atom and the second cyclopropane ring relative to the first ring determines the specific stereoisomer.

In bi(cyclopropane) systems, a unique form of stereoisomerism known as E/Z isomerism without a double bond can occur. This arises from the restricted rotation around the single bond connecting the two cyclopropane rings, creating a situation analogous to the E/Z isomerism observed in alkenes. srce.hr The relative orientation of the substituents on the two rings can lead to distinct, isolable stereoisomers. srce.hr

Diastereoselective Control in Synthesis and Reactions

Diastereoselective control is a crucial consideration in the synthesis and reactions of 2-bromo-1,1'-bi(cyclopropane) and related compounds. This refers to the preferential formation of one diastereomer over another.

Synthesis: The synthesis of substituted cyclopropanes can be achieved with a high degree of diastereoselectivity. rsc.orgnih.gov For instance, the reaction of allylic alcohols with certain reagents can produce substituted cyclopropyl-ketones with excellent control over the diastereomeric outcome. organic-chemistry.org Similarly, the annulation of 2-ylideneoxindoles with sulfur ylides yields cyclopropane-fused spiro-pseudoindoxyl derivatives with high diastereoselectivity. rsc.org

Reactions: In reactions involving bromocyclopropanes, diastereoselective outcomes are often observed. A diastereoconvergent formal nucleophilic substitution of bromocyclopropanes has been described, where different diastereomers of the starting material converge to a single diastereomeric product. nih.gov This process proceeds through a reactive cyclopropene (B1174273) intermediate, and the diastereoselectivity of the subsequent nucleophile addition can be controlled by several factors:

Thermodynamically driven epimerization: The equilibration of enolizable carboxamides can favor the formation of the more stable diastereomer. nih.gov

Steric control: Bulky substituents can direct the incoming nucleophile to the less hindered face of the molecule. nih.gov

Directing effect: Functional groups like carboxamides or carboxylates can direct the nucleophile to a specific face of the cyclopropane ring. nih.gov

Halocyclization reactions of cyclopropanes, where an electrophilic halogen induces cyclization, can also proceed with high diastereoselectivity, especially when a preexisting stereocenter is present in the molecule. acs.org The relative configuration of the products is often influenced by minimizing steric strain in the transition state. acs.org

The following table summarizes some examples of diastereoselective reactions in cyclopropane systems:

| Reaction Type | Substrates | Conditions | Diastereomeric Ratio (dr) | Reference |

| Formal Nucleophilic Substitution | Bromocyclopropanes and Nucleophiles | In situ cyclopropene formation | High, controllable | nih.gov |

| [2+1] Annulation | 2-Ylideneoxindoles and Sulfur Ylides | Base-mediated | >20:1 | rsc.org |

| Halocyclization | Phenyl-substituted cyclopropane derivatives | 1,3-DBDMH | 91:9 | acs.org |

| Cyclopropanation | Alkenyl 1,2-bis(boronates) | Simmons-Smith conditions | Good | organic-chemistry.org |

Enantioselective Control in Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is of paramount importance in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

Several strategies have been developed for the enantioselective synthesis of cyclopropane derivatives. researchgate.net The use of chiral catalysts is a common approach. For example, dirhodium complexes with chiral ligands have been shown to be effective for the enantioselective cyclopropanation of alkenes with diazoacetates. organic-chemistry.org Similarly, chiral squaramide catalysts can be used for the [2+1] cycloaddition of 2-arylidene-1,3-indanediones with 3-bromooxindoles to produce bispiro[indanedione-oxindole-cyclopropane]s with excellent enantioselectivity. researchgate.net

Another approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. While effective, this method is often less efficient than catalytic approaches.

The development of enantioselective routes to cyclopropenone equivalents has provided access to a wide variety of enantioenriched building blocks for synthesis. wvu.edu

The table below highlights some enantioselective cyclopropanation methods:

| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Dirhodium Tetracarboxylate | Aryl- and styryldiazoacetates and alkenes | Chiral cyclopropanes | High | organic-chemistry.org |

| Chiral Squaramide | 2-Arylidene-1,3-indanediones and 3-bromooxindoles | Bispiro[indanedione-oxindole-cyclopropane]s | Excellent | researchgate.net |

| Chiral (Iodomethyl)zinc Species | Unfunctionalized olefins | Chiral cyclopropanes | Reasonable | organic-chemistry.org |

Retention and Inversion of Configuration at Cyclopropyl (B3062369) Carbons

The stereochemical outcome at a reacting carbon center, whether it retains its original configuration or undergoes inversion, is a fundamental aspect of reaction mechanisms.

In nucleophilic substitution reactions, the mechanism dictates the stereochemistry. SN2 reactions are known to proceed with inversion of configuration, where the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.org In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to a mixture of retention and inversion of configuration, resulting in racemization. masterorganicchemistry.com

For reactions at cyclopropyl carbons, the situation can be more complex. Electrophilic addition of bromine to a cyclopropane ring has been observed to occur with retention of configuration at the edge of the ring. canterbury.ac.nz However, nucleophilic attack in some cyclopropane systems can occur with both retention and inversion of configuration, suggesting the formation of a classical carbocation intermediate. canterbury.ac.nz

In the context of bicyclobutane synthesis, which can be related to bi(cyclopropane) chemistry, the opening of a vinyl epoxide by a cyclopropyl metal species is a key step. nih.gov The stereochemistry of the starting materials can be crucial, with diastereomers sometimes reacting convergently to give the same product, while other diastereomers may lead to decomposition. nih.gov This highlights the intricate relationship between substrate stereochemistry and reaction outcome.

The stereochemical fate of the cyclopropyl carbon in 2-bromo-1,1'-bi(cyclopropane) during a reaction will depend on the specific reaction conditions and the nature of the attacking species. For instance, a reaction proceeding through a well-defined SN2 mechanism would be expected to result in inversion of configuration at the carbon bearing the bromine atom. Conversely, conditions that favor the formation of a cyclopropyl cation could lead to a loss of stereochemical integrity.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the conformational preferences and electronic properties that govern the reactivity of 2-Bromo-1,1'-bi(cyclopropane).

The bi(cyclopropane) moiety is characterized by the single bond connecting the two three-membered rings. Rotation around this central C-C bond gives rise to different conformers. Theoretical studies on the parent 1,1'-bicyclopropane have identified two primary conformations: trans (or anti) and gauche.

In the trans conformation, the two rings are oriented in a staggered arrangement, which generally represents a local energy minimum. The gauche conformer, where the rings are partially eclipsed, is typically slightly higher in energy. The introduction of a bromine atom at the 2-position is expected to introduce additional steric and electronic effects that influence the conformational landscape. The bulky bromine atom will likely increase the energy difference between conformers due to steric hindrance. Computational models would predict the most stable conformer by calculating the relative energies of all possible rotational isomers.

Table 1: Calculated Relative Energies of Bicyclopropane Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C2-C1-C1'-C2') | Relative Energy (kcal/mol) |

|---|---|---|

| trans | 180° | 0.0 |

| gauche | ~60° | 0.5 - 1.5 |

| cis (eclipsed) | 0° | > 4.0 (Transition State) |

Note: Data is illustrative and based on typical findings for bicyclopropane systems. The presence of a bromine substituent would alter these values.

The electronic structure of 2-Bromo-1,1'-bi(cyclopropane) is significantly influenced by its constituent parts. The cyclopropyl (B3062369) group is known to exhibit unique electronic properties, behaving similarly to a double bond in its ability to stabilize adjacent positive charges through conjugation. This is explained by the Walsh orbital model of cyclopropane (B1198618), which describes a set of high-lying molecular orbitals with π-character on the exterior of the ring. stackexchange.com

The bromine atom, being highly electronegative, introduces a strong inductive effect (-I), withdrawing electron density from the carbon atom to which it is attached. This C-Br bond is polarized, making the carbon atom electrophilic. Furthermore, bromine possesses lone pairs of electrons that can participate in resonance (+R effect), although this is generally less significant than its inductive effect in saturated systems.

The combination of these effects dictates the molecule's reactivity. The polarized C-Br bond is susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions. The presence of the bicyclopropyl (B13801878) system can influence the reaction pathways, for instance, by stabilizing cationic intermediates that may form during a reaction. DFT studies on the polar bromination of cyclopropane suggest that such reactions can proceed through low-energy pathways, and the stereochemistry is influenced by the cyclic nature of the intermediates. researchgate.net The high p-character of the C-C bonds in the cyclopropane ring allows it to react with electrophiles like bromine in a manner analogous to alkenes. stackexchange.com

Energetics of Reaction Pathways and Intermediate Stabilities

Computational chemistry is crucial for mapping the potential energy surfaces of reactions involving 2-Bromo-1,1'-bi(cyclopropane), allowing for the analysis of reaction thermodynamics and kinetics.

Cyclopropane rings are inherently strained due to the deviation of their C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high ring strain energy, typically around 27.5 kcal/mol for the parent cyclopropane. masterorganicchemistry.comlibretexts.org The total strain energy for a bicyclopropane system would be approximately double this value, modified by the interaction between the two rings.

Table 2: Representative Strain Energies of Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | ~27.5 | ~9.2 |

| Cyclobutane | 4 | ~26.3 | ~6.6 |

| Cyclopentane | 5 | ~6.2 | ~1.2 |

| Cyclohexane | 6 | ~0 | ~0 |

Source: Data compiled from various computational and thermochemical studies. masterorganicchemistry.comlibretexts.orglibretexts.org

2-Bromo-1,1'-bi(cyclopropane) can theoretically undergo various rearrangements and ring-opening reactions, particularly through cationic or radical intermediates. A common reaction pathway for cyclopropyl systems involves the formation of a cyclopropylcarbinyl cation, which is known to rearrange rapidly.

Computational methods, such as DFT, can be used to model the transition states of these reactions and calculate their activation energies. For example, the heterolytic cleavage of the C-Br bond would lead to a 2-bi(cyclopropyl) cation. This cation could then undergo rearrangement. The activation barrier for such a process would be influenced by the stability of the resulting carbocation and the strain relief in the transition state. Computational studies on related cyclopropyl nitrenium ions have shown that ring expansion and elimination reactions can have low activation barriers, often in the range of 5-15 kcal/mol, depending on the system and solvent effects. chemrxiv.org

Table 3: Illustrative Calculated Activation Energies for Cyclopropylcarbinyl Cation Rearrangements

| Reaction Type | System | Calculation Level | Activation Energy (kcal/mol) |

|---|---|---|---|

| Ring Expansion | N-biphenyl-N-cyclopropylnitrenium | DFT (B3LYP) | 14.2 (gas phase) |

| Ring Expansion | N-biphenyl-N-cyclopropylnitrenium | DFT (B3LYP, SMD methanol) | 4.5 |

| Ethylene Elimination | N-biphenyl-N-cyclopropylnitrenium | DFT (B3LYP) | 18.3 (gas phase) |

Source: Data from computational studies on analogous systems. chemrxiv.org

Molecular Dynamics Simulations of Reaction Dynamics

While quantum mechanical calculations are excellent for studying static properties and reaction pathways at 0 K, molecular dynamics (MD) simulations can provide insights into the real-time behavior of molecules at finite temperatures, including conformational changes and reaction dynamics.

Prediction of Spectroscopic Properties and Reactivity Trends

Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra with a useful degree of accuracy, providing a powerful tool for structural elucidation. The predicted spectra serve as a reference for identifying the compound in experimental samples.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is highly sensitive to the chemical environment of each nucleus. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for 2-Bromo-1,1'-bi(cyclopropane).

¹H NMR Spectrum: The proton NMR spectrum is anticipated to be complex due to the molecule's low symmetry, rendering most protons chemically non-equivalent. The chemical shifts of cyclopropane protons typically appear in a highly shielded (upfield) region, often around 0.22 ppm relative to tetramethylsilane (B1202638) (TMS). However, the presence of the electronegative bromine atom is expected to cause a significant deshielding effect (a downfield shift) for nearby protons. The proton attached to the same carbon as the bromine (α-proton) would experience the largest downfield shift. Protons on the adjacent carbons within the brominated ring and the protons on the second cyclopropyl ring will exhibit distinct chemical shifts, influenced by their proximity to the bromine and the other ring. Complex spin-spin coupling patterns, characteristic of strained ring systems, are expected.

¹³C NMR Spectrum: The carbon NMR spectrum of the parent cyclopropane molecule is characterized by a highly shielded signal at approximately -2.9 ppm. For 2-Bromo-1,1'-bi(cyclopropane), the carbon atom directly bonded to the bromine atom is predicted to undergo a substantial downfield shift due to bromine's electron-withdrawing nature. The other carbon atoms in the bicyclopropyl framework will have distinct signals, with their chemical shifts influenced by their position relative to the bromine substituent and the ring junction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Bromo-1,1'-bi(cyclopropane) Note: These are estimated values based on theoretical principles. Actual computational results would depend on the level of theory and solvent model used.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) | Rationale |

| ¹H | Proton on C-Br (α-proton) | 2.5 - 3.5 | Doublet of doublets or multiplet | Strong deshielding by the electronegative bromine atom. |

| ¹H | Protons on brominated cyclopropyl ring | 0.5 - 1.5 | Multiplet | Moderate deshielding effect and complex coupling with neighboring protons. |

| ¹H | Protons on unsubstituted cyclopropyl ring | 0.2 - 0.9 | Multiplet | Similar to cyclopropane but influenced by the adjacent substituted ring. |

| ¹³C | Carbon bonded to Bromine (C-Br) | 25 - 40 | - | Significant deshielding due to the electronegativity of the attached bromine. |

| ¹³C | Other carbons in brominated ring | 5 - 15 | - | Shielded compared to typical alkanes, but deshielded relative to cyclopropane. |

| ¹³C | Carbons in unsubstituted ring | -3 - 5 | - | Chemical environment closely resembling that of cyclopropane. |

Predicted Infrared (IR) Spectrum

Theoretical frequency calculations can predict the vibrational modes of 2-Bromo-1,1'-bi(cyclopropane). The resulting IR spectrum is a unique fingerprint of the molecule. Key predicted absorptions include:

C-H Stretching: Vibrations from the C-H bonds on the cyclopropyl rings are expected to appear at high wavenumbers, typically above 3000 cm⁻¹, which is characteristic of strained ring systems.

CH₂ Scissoring/Deformation: Bending vibrations of the methylene (B1212753) groups are predicted to occur in the 1440-1480 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The characteristic skeletal vibrations or "ring breathing" modes of the cyclopropane rings are expected in the fingerprint region, around 1000-1020 cm⁻¹.

C-Br Stretching: The most distinct feature introduced by the bromine is the C-Br stretching vibration. This is predicted to appear as a strong absorption in the lower frequency fingerprint region, typically between 500 and 750 cm⁻¹.

Table 2: Predicted Principal Infrared Absorption Bands for 2-Bromo-1,1'-bi(cyclopropane)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| CH₂ Scissoring | 1440 - 1480 | Medium |

| Cyclopropyl Ring Deformation | 1000 - 1020 | Medium to Strong |

| C-Br Stretch | 500 - 750 | Strong |

Prediction of Reactivity Trends

Computational chemistry is instrumental in predicting chemical reactivity by analyzing the electronic structure of a molecule. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. samipubco.comyoutube.comwikipedia.org

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. samipubco.comyoutube.com The energy and spatial distribution of these orbitals in 2-Bromo-1,1'-bi(cyclopropane) dictate its reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or donate electrons. youtube.com For 2-Bromo-1,1'-bi(cyclopropane), the HOMO is predicted to have significant electron density localized on the strained C-C bonds of the cyclopropane rings. The high energy of these orbitals, a consequence of ring strain, makes the molecule susceptible to reactions with electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital available to accept electrons, indicating the sites susceptible to nucleophilic attack. youtube.comnih.gov In 2-Bromo-1,1'-bi(cyclopropane), the LUMO is strongly predicted to be the antibonding σ* orbital of the C-Br bond. The low energy of this orbital and its localization on the carbon atom attached to the bromine makes this site the primary electrophilic center of the molecule.

Table 3: Predicted Frontier Molecular Orbital Characteristics and Reactivity Trends

| Orbital | Predicted Location of Maximum Electron Density | Predicted Reactivity Trend |

| HOMO | Strained C-C bonds of the cyclopropyl rings | The molecule will act as a nucleophile or electron donor in reactions with strong electrophiles, potentially leading to ring-opening reactions. |

| LUMO | Antibonding (σ*) orbital of the C-Br bond | The carbon atom bonded to bromine is the primary electrophilic site, highly susceptible to nucleophilic attack (e.g., Sₙ2 substitution or E2 elimination). |

Predicted Electrostatic Potential (ESP) Map

A calculated electrostatic potential map illustrates the charge distribution across the molecule. For 2-Bromo-1,1'-bi(cyclopropane), the ESP map is predicted to show:

A region of high electron density (negative potential, typically colored red or yellow) surrounding the electronegative bromine atom, corresponding to its lone pairs.

A region of low electron density (positive potential, typically colored blue) on the carbon atom directly attached to the bromine. This electron-deficient character strongly supports the prediction from FMO theory that this carbon is the most likely site for a nucleophilic attack.

These computational predictions provide a detailed and scientifically grounded forecast of the chemical and physical properties of 2-Bromo-1,1'-bi(cyclopropane), guiding future experimental investigation and application of this compound.

Synthetic Utility and Applications in Organic Synthesis

2-Bromo-1,1'-bi(cyclopropane) as a Building Block in Complex Molecule Synthesis

The strategic placement of a bromine atom on the bicyclopropyl (B13801878) framework endows 2-Bromo-1,1'-bi(cyclopropane) with the characteristics of a versatile synthetic intermediate. This functionality allows for its elaboration into a wide array of more complex structures, making it a valuable starting material for the synthesis of novel compounds.

Precursor for Functionalized Bi(cyclopropane) Derivatives

The carbon-bromine bond in 2-Bromo-1,1'-bi(cyclopropane) is a key feature that enables its conversion into a variety of functionalized bicyclopropane derivatives. This transformation can be achieved through a range of well-established organometallic and substitution reactions. For instance, the bromine atom can be readily displaced by nucleophiles, or the compound can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

While specific literature on the direct application of 2-Bromo-1,1'-bi(cyclopropane) in these reactions is scarce, the reactivity of similar brominated cyclopropanes provides a strong indication of its potential. For example, the reaction of bromocyclopropanes with organometallic reagents, such as Grignard reagents or organolithium compounds, is a common strategy for the formation of new carbon-carbon bonds. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the introduction of aryl, vinyl, and alkynyl groups.

The successful application of these methodologies to 2-Bromo-1,1'-bi(cyclopropane) would provide access to a diverse library of substituted bicyclopropanes. These derivatives could then serve as key intermediates in the synthesis of more complex target molecules, including natural products and pharmacologically active compounds.

| Reaction Type | Potential Reagents | Potential Products |

| Nucleophilic Substitution | R-Li, R-MgBr, R₂CuLi | 2-Alkyl/Aryl-1,1'-bi(cyclopropane) |

| Suzuki Coupling | R-B(OR)₂, Pd catalyst, base | 2-Aryl/Vinyl-1,1'-bi(cyclopropane) |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 2-Aryl/Vinyl-1,1'-bi(cyclopropane) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | 2-Alkynyl-1,1'-bi(cyclopropane) |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-1,1'-bi(cyclopropane) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-1,1'-bi(cyclopropane) |

Chiral Pool Synthesis and Asymmetric Transformations

The bicyclopropane unit possesses inherent chirality, and the presence of a substituent at the 2-position of 2-Bromo-1,1'-bi(cyclopropane) introduces an additional stereocenter. This stereochemical complexity presents both a challenge and an opportunity in organic synthesis. The development of methods for the stereoselective synthesis of enantiomerically pure or enriched 2-Bromo-1,1'-bi(cyclopropane) would be of significant value, as it would allow for the transfer of this chirality to more complex molecules.

One potential approach to accessing enantiomerically pure 2-Bromo-1,1'-bi(cyclopropane) is through chiral pool synthesis, starting from readily available chiral precursors. Alternatively, asymmetric synthesis methodologies could be employed to introduce the bromine atom or construct the bicyclopropane skeleton in a stereocontrolled manner.

Once obtained in enantiopure form, 2-Bromo-1,1'-bi(cyclopropane) could serve as a chiral building block in the synthesis of stereochemically defined target molecules. The stereochemical information encoded in the bicyclopropane core could be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of single enantiomers of complex products.

Role in the Development of Novel Methodologies

The unique structural and electronic properties of the bicyclopropane system make it an intriguing substrate for the development of novel synthetic methodologies. The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) rings and the inherent ring strain can lead to unusual reactivity patterns that are not observed in acyclic or larger ring systems.

The presence of the bromine atom in 2-Bromo-1,1'-bi(cyclopropane) provides a handle for exploring this unique reactivity. For example, the compound could be used as a substrate to investigate new types of ring-opening reactions, rearrangements, or cycloadditions. The development of such novel transformations would not only expand the synthetic chemist's toolbox but also provide deeper insights into the fundamental reactivity of strained ring systems.

Potential as a Mechanistic Probe in Radical and Anionic Chemistry

The bicyclopropyl system can serve as a sensitive probe for investigating the mechanisms of radical and anionic reactions. The stereochemical rigidity of the cyclopropane rings and the well-defined geometry of the bicyclopropane skeleton can provide valuable information about the stereoelectronic requirements of these reactions.

In radical chemistry, the fate of a radical generated at the 2-position of the bicyclopropane ring can be studied. The stereochemical outcome of trapping this radical with a radical scavenger can provide insights into the geometry of the radical intermediate and the facial selectivity of the trapping reaction. Furthermore, the possibility of radical-mediated ring-opening or rearrangement reactions of the bicyclopropyl system could be investigated.

In anionic chemistry, the deprotonation of a C-H bond adjacent to the bromine atom or the formation of an organometallic derivative at the C-Br bond would generate an anionic species on the bicyclopropane framework. The stability and reactivity of this anion could be studied, providing information about the effects of the bicyclopropyl group on the acidity of adjacent C-H bonds and the nucleophilicity of the resulting carbanion. The stereochemical course of reactions involving these anionic intermediates would also offer valuable mechanistic insights.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1,1'-bi(cyclopropane), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a cyclopropane precursor using bromine (Br₂) in carbon tetrachloride (CCl₄) under free radical conditions. Key parameters include temperature control (20–40°C), solvent polarity, and catalyst selection to minimize over-bromination. Continuous flow reactors may enhance scalability . For dimerization of cyclopropane units, Cu(II)-catalyzed carbene dimerization of cyclopropyl carbenoids has been reported, though diastereoselectivity remains a challenge .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve the structural configuration of 2-Bromo-1,1'-bi(cyclopropane)?

- Methodological Answer :

- NMR : Use - and -NMR to identify cyclopropane ring protons (δ 0.5–2.0 ppm) and bromine-induced deshielding effects.

- X-ray Crystallography : Critical for confirming stereochemistry and bond angles. For example, trans-anti isomers of related cyclopropane dimers were resolved via single-crystal X-ray analysis .

- IR : Stretching frequencies near 600–800 cm indicate C-Br bonds .

Q. What nucleophilic substitution reactions are feasible with 2-Bromo-1,1'-bi(cyclopropane)?

- Methodological Answer : The bromine atom acts as a leaving group in SN2 reactions. Use polar aprotic solvents (e.g., DMSO) with nucleophiles like hydroxide (OH⁻) or amines (NH₂R) at 50–80°C. Monitor ring-opening side reactions due to cyclopropane strain. Substitution products may include alcohols or amines, depending on the nucleophile .

Advanced Research Questions

Q. How can computational modeling (e.g., OPLS force fields) predict the conformational stability of 2-Bromo-1,1'-bi(cyclopropane) derivatives?

- Methodological Answer : Optimize cyclopropane parameters in molecular dynamics simulations using bonded terms for bond angles (55–60°) and dihedrals. Validate against quantum mechanics data to ensure accuracy in predicting low-energy conformers. Adjust force fields to account for bromine’s electronegativity and steric effects .

Q. What strategies address low diastereoselectivity in Cu(II)-catalyzed dimerization of cyclopropane carbenoids?

- Methodological Answer :

- Ligand Design : Chiral ligands (e.g., bisoxazolines) may improve enantiocontrol.

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce competing pathways.

- Temperature Modulation : Lower temperatures (e.g., -20°C) favor kinetic control.

- Post-reaction HPLC or chiral column chromatography can isolate desired diastereomers .

Q. How do cyclopropane units in 2-Bromo-1,1'-bi(cyclopropane) influence peptide backbone rigidity in foldamer design?

- Methodological Answer : Incorporate cyclopropane δ-amino acids into peptide chains to enforce helical conformations. Use NMR and circular dichroism (CD) to confirm secondary structure stability. The strained cyclopropane ring restricts backbone torsion angles, enabling rational design of foldamers with predictable 3D architectures .

Q. What experimental and theoretical approaches resolve contradictions in reaction kinetic data for cyclopropane bromination?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromopropane-1,1-d₂) to track mechanistic pathways via kinetic isotope effects.

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., radical initiation vs. propagation).

- Compare batch vs. flow reactor data to isolate heat transfer or mixing artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.